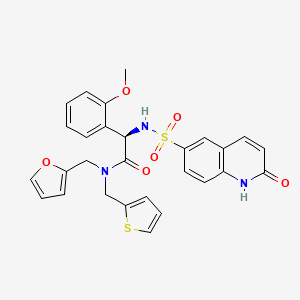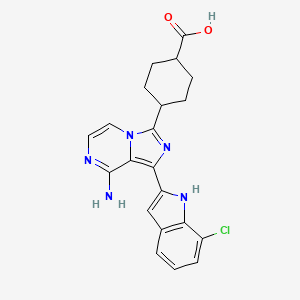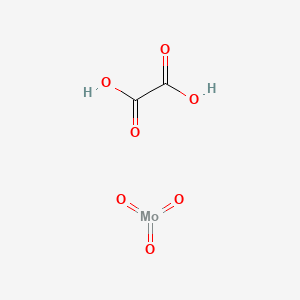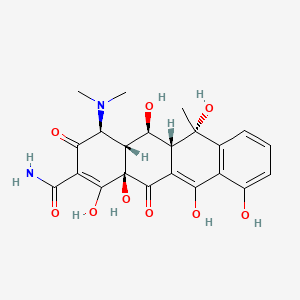![molecular formula C23H24N2O4 B609864 (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid CAS No. 103733-50-2](/img/structure/B609864.png)
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-113413 is a metabolite of quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is known for its potent ability to inhibit the angiotensin-converting enzyme, making it valuable in the research of hypertension and congestive heart failure .
Applications De Recherche Scientifique
PD-113413 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of angiotensin-converting enzyme inhibitors.
Biology: It is used to study the biological pathways involving the angiotensin-converting enzyme.
Medicine: It is used in the research of hypertension and congestive heart failure.
Industry: It is used in the development of new pharmaceuticals targeting the angiotensin-converting enzyme
Méthodes De Préparation
PD-113413 is formed through the hydrolysis of the diketopiperazine quinapril analog . The synthetic route involves the conversion of quinapril into PD-113413 under specific reaction conditions. Industrial production methods typically involve the controlled hydrolysis of quinapril, followed by purification processes to isolate PD-113413 in its pure form.
Analyse Des Réactions Chimiques
PD-113413 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
PD-113413 exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, PD-113413 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the pathways regulating blood pressure .
Comparaison Avec Des Composés Similaires
PD-113413 is similar to other angiotensin-converting enzyme inhibitors such as captopril, enalapril, and quinapril. it is unique in its formation as a metabolite of quinapril. Unlike captopril, which undergoes complex biotransformations, PD-113413 is formed through a simpler hydrolysis process. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors .
Similar Compounds
- Captopril
- Enalapril
- Quinapril
These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic profiles .
Propriétés
Numéro CAS |
103733-50-2 |
|---|---|
Formule moléculaire |
C23H24N2O4 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C23H24N2O4/c1-15-21(26)24-14-18-10-6-5-9-17(18)13-20(24)22(27)25(15)19(23(28)29)12-11-16-7-3-2-4-8-16/h2-10,15,19-20H,11-14H2,1H3,(H,28,29)/t15-,19-,20-/m0/s1 |
Clé InChI |
VXPDBIKOLFNDKU-YSSFQJQWSA-N |
SMILES isomérique |
C[C@H]1C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O |
SMILES |
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
SMILES canonique |
CC1C(=O)N2CC3=CC=CC=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PD-113413; PD113413; PD 113413 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)




![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)


